Comparison of Physicochemical Properties: Target Compound vs. (E,E)-Bis(3-methoxybenzylidene)hydrazine
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine (CAS 2377922-87-5) is expected to have a higher lipophilicity (LogP) compared to its methoxy-substituted analog, (E,E)-bis(3-methoxybenzylidene)hydrazine, due to the presence of ethoxy groups instead of methoxy groups [1]. The molecular weight is 324.42 g/mol compared to 268.31 g/mol for the methoxy analog, which impacts its solubility and membrane permeability [1].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | Molecular Weight: 324.42 g/mol |
| Comparator Or Baseline | (E,E)-bis(3-methoxybenzylidene)hydrazine; Molecular Weight: 268.31 g/mol [1] |
| Quantified Difference | Molecular weight difference: +56.11 g/mol |
| Conditions | Calculated values based on chemical structure. |
Why This Matters
The higher lipophilicity of (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine may result in improved passive membrane permeability, which is a critical factor in drug development and biological activity studies.
- [1] ChemicalBook. (n.d.). 40252-74-2. Retrieved from https://www.chemicalbook.cn/40252-74-2.htm View Source
